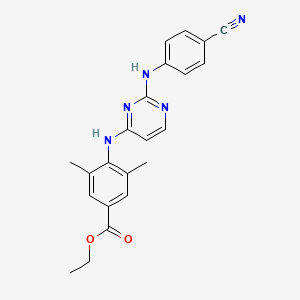
Ethyl 4-((2-((4-cyanophenyl)amino)pyrimidin-4-yl)amino)-3,5-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((2-((4-cyanophenyl)amino)pyrimidin-4-yl)amino)-3,5-dimethylbenzoate is a complex organic compound that features a benzoate ester linked to a pyrimidine ring, which is further substituted with a 4-cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((2-((4-cyanophenyl)amino)pyrimidin-4-yl)amino)-3,5-dimethylbenzoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate amines and carbonyl compounds under acidic or basic conditions.
Substitution with 4-Cyanophenyl Group:
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid or a suitable dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((2-((4-cyanophenyl)amino)pyrimidin-4-yl)amino)-3,5-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary or secondary amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Ethyl 4-((2-((4-cyanophenyl)amino)pyrimidin-4-yl)amino)-3,5-dimethylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is investigated for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 4-((2-((4-cyanophenyl)amino)pyrimidin-4-yl)amino)-3,5-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-((2-((4-cyanophenyl)amino)pyrimidin-4-yl)amino)-3,5-dimethylbenzonitrile
- 4-((6-Amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile
Uniqueness
Ethyl 4-((2-((4-cyanophenyl)amino)pyrimidin-4-yl)amino)-3,5-dimethylbenzoate is unique due to its specific ester functional group, which can influence its solubility, reactivity, and biological activity compared to similar compounds with nitrile or other functional groups. This uniqueness makes it a valuable compound for targeted applications in drug development and material science.
Biological Activity
Ethyl 4-((2-((4-cyanophenyl)amino)pyrimidin-4-yl)amino)-3,5-dimethylbenzoate is a complex organic compound with the molecular formula C22H21N5O. Its structure incorporates various functional groups, including a benzoate moiety and a pyrimidine ring, which suggest potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features:
- Pyrimidine Ring : Known for its role in various biological processes and as a scaffold for drug design.
- Amino Groups : Often associated with increased binding affinity to biological targets.
- Cyanophenyl Substituent : May enhance the lipophilicity and bioactivity of the molecule.
Potential Biological Activities
Research into the biological activities of this compound is still emerging. However, based on structural analogs and preliminary studies, several potential activities can be hypothesized:
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, pyrimidine derivatives are often investigated for their anticancer properties due to their ability to interfere with nucleic acid synthesis.
- Antimicrobial Properties : The presence of amino groups suggests potential antibacterial or antifungal activity. Studies on related compounds indicate that modifications on the pyrimidine ring can lead to enhanced antimicrobial efficacy .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, similar to other benzoate derivatives that have shown enzyme inhibitory effects in vitro.
The exact mechanisms by which this compound exerts its biological effects remain under investigation. However, potential mechanisms include:
- Binding Affinity : The compound may bind to specific receptors or enzymes, altering their activity.
- Cell Cycle Interference : Similar compounds have been shown to disrupt cell cycle progression in cancer cells.
Properties
CAS No. |
708254-90-4 |
|---|---|
Molecular Formula |
C22H21N5O2 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(4-cyanoanilino)pyrimidin-4-yl]amino]-3,5-dimethylbenzoate |
InChI |
InChI=1S/C22H21N5O2/c1-4-29-21(28)17-11-14(2)20(15(3)12-17)26-19-9-10-24-22(27-19)25-18-7-5-16(13-23)6-8-18/h5-12H,4H2,1-3H3,(H2,24,25,26,27) |
InChI Key |
HTCFPHOWJWDYHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C)NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















